Cas no 1007461-83-7 (1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine)

1-(Trimethyl-1H-pyrazol-4-yl)propan-2-amine is a specialized organic compound featuring a pyrazole core substituted with three methyl groups and an amine-functionalized propyl side chain. This structure imparts unique reactivity and potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The trimethylpyrazole moiety enhances steric and electronic properties, while the propan-2-amine group offers a reactive site for further derivatization. Its well-defined molecular architecture ensures consistent performance in coupling reactions and heterocyclic transformations. The compound exhibits favorable stability under standard conditions, facilitating handling and storage. Its balanced lipophilicity and polarity make it particularly useful in medicinal chemistry for modulating pharmacokinetic properties of lead compounds. The high purity grades available support its application in precision synthesis and research-scale development.
1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine structure
1007461-83-7 structure
Product Name:1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine
CAS No:1007461-83-7
MF:C9H17N3
MW:167.251381635666
MDL:MFCD08452614
CID:4558929
PubChem ID:23005892
Update Time:2025-07-02

1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine
    • 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-2-amine
    • 1-(1,3,5-trimethylpyrazol-4-yl)propan-2-amine
    • Z1262237289
    • MDL: MFCD08452614
    • Inchi: 1S/C9H17N3/c1-6(10)5-9-7(2)11-12(4)8(9)3/h6H,5,10H2,1-4H3
    • InChI Key: CFETTYQSJILJEY-UHFFFAOYSA-N
    • SMILES: N1(C)C(C)=C(C(C)=N1)CC(C)N

Computed Properties

  • Exact Mass: 167.142248g/mol
  • Monoisotopic Mass: 167.142248g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 167.25g/mol
  • XLogP3: 0.8
  • Topological Polar Surface Area: 43.8

1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine Security Information

1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B535973-10mg
1-(Trimethyl-1h-pyrazol-4-yl)propan-2-amine
1007461-83-7
10mg
$ 50.00 2022-06-07
TRC
B535973-50mg
1-(Trimethyl-1h-pyrazol-4-yl)propan-2-amine
1007461-83-7
50mg
$ 185.00 2022-06-07
TRC
B535973-100mg
1-(Trimethyl-1h-pyrazol-4-yl)propan-2-amine
1007461-83-7
100mg
$ 295.00 2022-06-07
Enamine
EN300-88394-0.05g
1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine
1007461-83-7 95%
0.05g
$197.0 2024-05-21
Enamine
EN300-88394-0.1g
1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine
1007461-83-7 95%
0.1g
$293.0 2024-05-21
Enamine
EN300-88394-0.25g
1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine
1007461-83-7 95%
0.25g
$418.0 2024-05-21
Enamine
EN300-88394-0.5g
1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine
1007461-83-7 95%
0.5g
$656.0 2024-05-21
Enamine
EN300-88394-1.0g
1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine
1007461-83-7 95%
1.0g
$842.0 2024-05-21
Enamine
EN300-88394-2.5g
1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine
1007461-83-7 95%
2.5g
$1650.0 2024-05-21
Enamine
EN300-88394-5.0g
1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine
1007461-83-7 95%
5.0g
$2443.0 2024-05-21

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